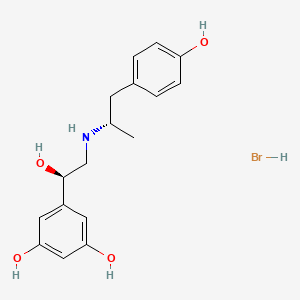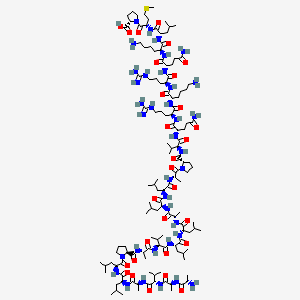
NFkappaB Inhibitor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NF-kappaB inhibitors are a group of compounds that can inhibit the NF-kappaB signaling pathway . NF-kappaB is a family of transcription factor protein complexes that control the transcription of DNA, cytokine production, and cell survival . It is found in almost all animal cell types and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, oxidized LDL, and bacterial or viral antigens . Incorrect regulation of NF-kappaB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Synthesis Analysis
The synthesis of NF-kappaB inhibitors involves complex biochemical processes. The NF-kappaB repressing factor (NRF) has been shown to interact with specific negative regulatory DNA elements (NRE) to mediate transcriptional repression by inhibition of the NF-kappaB activity at certain promoters .
Molecular Structure Analysis
The structure of the NF-kappaB complex has been determined by X-ray crystallography . The classic “canonical” NF-kappaB complex is a heterodimer of p50 and RelA . All proteins of the NF-kappaB family share a Rel homology domain in their N-terminus .
Chemical Reactions Analysis
The chemical reactions involving NF-kappaB inhibitors are complex and involve multiple steps. These inhibitors can dampen the excessive release of pro-inflammatory molecules, thereby reducing the harmful impact of inflammation on neurons .
Physical And Chemical Properties Analysis
The physical and chemical properties of NF-kappaB inhibitors are complex and vary depending on the specific inhibitor. More research is needed to fully understand these properties .
科学的研究の応用
Treatment of Inflammatory Diseases
SN50: has been studied for its potential in treating chronic inflammatory diseases like rheumatoid arthritis (RA) and multiple sclerosis (MS) . The compound’s ability to inhibit NF-kappaB selectively in disease-involved cell types could reduce adverse effects compared to unselective inhibition .
Alzheimer’s Disease Management
The NF-kappaB pathway plays a significant role in neurodegenerative diseases, including Alzheimer’s Disease (AD) . Inhibitors like SN50 may help mitigate neuroinflammation, modulate amyloid beta production, and promote neuronal survival, offering a promising frontier in AD management .
Traumatic Brain Injury (TBI) Recovery
Research has indicated that SN50 can be beneficial in the treatment of Traumatic Brain Injury (TBI) . By inhibiting NF-kappaB, SN50 may help regulate the inflammatory response and improve recovery outcomes after TBI .
Cancer Therapy
SN50’s inhibition of NF-kappaB translocation into the nucleus can be crucial in cancer therapy. By preventing NF-kappaB from activating genes that promote tumor growth and survival, SN50 may contribute to the development of anti-cancer strategies .
Cardiovascular Diseases
The assessment of SN50’s impact on cardiovascular diseases has shown that it may play a role in understanding the development of conditions like arterial hypertension . This is due to its effect on pro-inflammatory agents regulated by activated NF-kappaB .
Autoimmune Disease Research
NF-kappaB inhibitors like SN50 are valuable tools in autoimmune disease research. By understanding the role of NF-kappaB in autoimmune responses, researchers can develop more targeted and effective treatments .
作用機序
Target of Action
SN50, also known as NFkappaB Inhibitor or NF-kappaB Inhibitor, SN50, primarily targets the Nuclear Factor Kappa B (NF-κB) pathway . The NF-κB pathway plays a pivotal role in various diseases, including neurodegenerative illnesses like Alzheimer’s disease (AD). It is involved in immune system responses, inflammation, oxidative stress, and neuronal survival .
Mode of Action
SN50 inhibits the translocation of NF-κB . The sequence of SN50 contains the nuclear localization sequence (NLS residues 360-369) of the transcription factor NF-κB p50 linked to a peptide cell-permeabilization sequence . By inhibiting NF-κB activation, SN50 can dampen the excessive release of pro-inflammatory molecules .
Biochemical Pathways
The NF-κB pathway is intricately involved in the pathogenesis of diseases like AD . In the canonical pathway, TNFR and NMDAR activation raises Ca 2+, triggering CaMKII-mediated Ca 2+ -NF-κB linkage. Simultaneously, TLR activation acts on IKK subunits. Ca 2+ leads to IκB kinase activation, IκB breakdown, and p65/p50 dimer formation .
Pharmacokinetics
It is known that sn50 is a cell-permeable peptide inhibitor of nf-κb, which suggests it can readily cross cell membranes .
Result of Action
SN50 has been shown to attenuate cell death and behavioral deficits in mouse models of traumatic brain injury (TBI) . It suppresses plasmalemma disruption and cumulative loss of cells, demonstrating a better performance of motor function, as well as a significant decrease in the visuospatial learning latencies . Through the NF-κB/TNF-α/cathepsin networks, SN50 may contribute to TBI-induced extrinsic and intrinsic apoptosis, and inflammatory pathways .
Action Environment
The action of SN50 is influenced by the environment in which it is used. For example, in the context of acute respiratory distress syndrome (ARDS), it has been confirmed that the NF-κB p65 signaling pathway is involved in the regulation of alveolar hypercoagulation and fibrinolysis inhibition . Whether SN50 could attenuate alveolar hypercoagulation and fibrinolysis inhibition in ARDS remains to be elucidated .
Safety and Hazards
While NF-kappaB inhibitors have therapeutic potential, they also pose certain risks. Unselective NF-kappaB inhibition in all cells results in multiple adverse effects, a major hindrance in drug development . Therefore, therapeutic NF-kappaB inhibition should ideally only take place in those cell types that are involved in disease pathogenesis to maintain physiological cell functions in all other cells .
将来の方向性
Future research should prioritize the identification of phytochemicals with robust NF-kappaB-inhibitory properties. Screening and evaluating various plant-derived compounds can uncover novel candidates that effectively modulate NF-kappaB signaling pathways . Furthermore, the development of cell-type specific NF-kappaB inhibitors is a promising area of research .
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H230N36O29S/c1-64(2)57-87(156-117(183)92(62-69(11)12)158-123(189)100(72(17)18)161-106(172)78(25)143-119(185)94-41-35-54-164(94)126(192)93(63-70(13)14)159-118(184)90(60-67(7)8)154-104(170)76(23)144-121(187)99(71(15)16)160-105(171)77(24)141-102(168)74(21)132)113(179)142-75(22)103(169)153-89(59-66(5)6)116(182)157-88(58-65(3)4)114(180)145-79(26)124(190)163-53-34-42-95(163)120(186)162-101(73(19)20)122(188)151-85(45-47-98(134)167)112(178)149-82(39-32-51-139-128(135)136)108(174)146-80(37-28-30-49-130)107(173)148-83(40-33-52-140-129(137)138)109(175)150-84(44-46-97(133)166)111(177)147-81(38-29-31-50-131)110(176)155-91(61-68(9)10)115(181)152-86(48-56-195-27)125(191)165-55-36-43-96(165)127(193)194/h64-96,99-101H,28-63,130-132H2,1-27H3,(H2,133,166)(H2,134,167)(H,141,168)(H,142,179)(H,143,185)(H,144,187)(H,145,180)(H,146,174)(H,147,177)(H,148,173)(H,149,178)(H,150,175)(H,151,188)(H,152,181)(H,153,169)(H,154,170)(H,155,176)(H,156,183)(H,157,182)(H,158,189)(H,159,184)(H,160,171)(H,161,172)(H,162,186)(H,193,194)(H4,135,136,139)(H4,137,138,140)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWLNURBQMTKEB-URDPEVQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H230N36O29S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2781.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NFkappaB Inhibitor | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


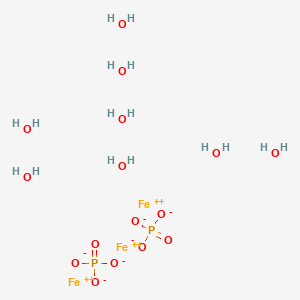
![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)
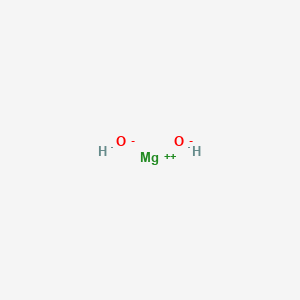
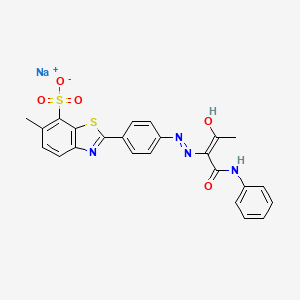
![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)
![Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B1148293.png)
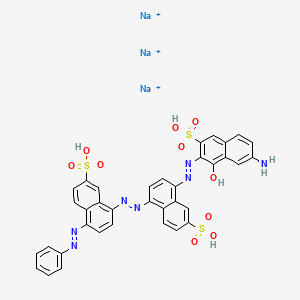
![benzyl N-[(2S)-1-[[(1E,2S)-1-(carbamoylhydrazinylidene)-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1148298.png)
